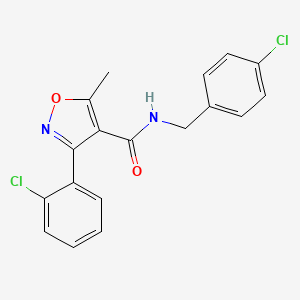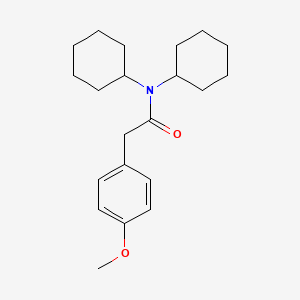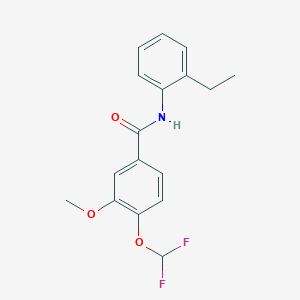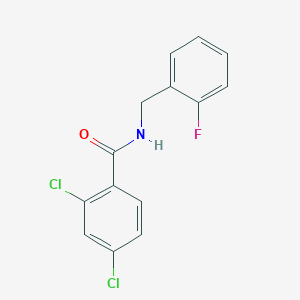
N-(4-tert-butylcyclohexyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(TERT-BUTYL)CYCLOHEXYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines a tert-butyl group, a cyclohexyl ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(TERT-BUTYL)CYCLOHEXYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the catalytic hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol. This intermediate is then acetylated to form 4-tert-butylcyclohexyl acetate . The final step involves the reaction of 4-tert-butylcyclohexyl acetate with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as Raney nickel or rhodium-carbon are often employed to control the stereochemistry of the product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(TERT-BUTYL)CYCLOHEXYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
N-[4-(TERT-BUTYL)CYCLOHEXYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-(TERT-BUTYL)CYCLOHEXYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: This compound shares the tert-butylcyclohexyl moiety but differs in the functional group attached to the cyclohexyl ring.
4-tert-Butylcyclohexanol: Similar in structure but lacks the benzenesulfonamide group.
4-tert-Butylphenol: The precursor in the synthesis of the target compound, containing the tert-butyl group attached to a phenol ring.
Uniqueness
N-[4-(TERT-BUTYL)CYCLOHEXYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the sulfonamide group, along with the bulky tert-butyl and cyclohexyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H31NO2S |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H31NO2S/c1-13-11-14(2)18(15(3)12-13)23(21,22)20-17-9-7-16(8-10-17)19(4,5)6/h11-12,16-17,20H,7-10H2,1-6H3 |
InChI Key |
XWUVPNUFCVDEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCC(CC2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide](/img/structure/B10963770.png)
![(5-Methylfuran-2-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10963796.png)
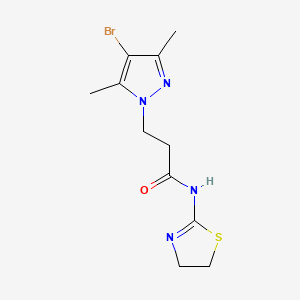
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylfuran-3-carbohydrazide](/img/structure/B10963804.png)
![3-Methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B10963809.png)
![N-cycloheptyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10963817.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide](/img/structure/B10963829.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10963836.png)

